molecular formula C9H7N3 B2671014 2-Methyl-2H-indazole-4-carbonitrile CAS No. 115951-14-9; 1159511-45-1

2-Methyl-2H-indazole-4-carbonitrile

Cat. No.: B2671014
CAS No.: 115951-14-9; 1159511-45-1
M. Wt: 157.176
InChI Key: IXVBGVWMIAYPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Indazole Scaffold in Chemical and Biological Sciences

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. samipubco.com Its unique structural features, including aromaticity and the presence of a nitrogen-containing heterocyclic ring, allow it to interact with a wide array of biological targets. longdom.org This versatility has led to the development of numerous indazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govmdpi.comrsc.org

The therapeutic potential of indazole derivatives is underscored by the existence of several FDA-approved drugs containing this scaffold, such as: pnrjournal.com

Pazopanib: A multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma. samipubco.com

Axitinib: A kinase inhibitor indicated for the second-line treatment of renal cell carcinoma. samipubco.com

Granisetron: A 5-HT3 antagonist used as an antiemetic. pnrjournal.com

Benzydamine: An anti-inflammatory agent. pnrjournal.com

The synthetic accessibility of the indazole core further enhances its attractiveness in drug discovery, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. samipubco.com

Overview of 2H-Indazole Derivatives in Contemporary Research

Indazole can exist in two tautomeric forms: 1H-indazole and 2H-indazole. mdpi.com While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold has garnered significant attention in recent research due to its presence in various pharmacologically active compounds. mdpi.comrug.nl The synthesis of 2H-indazoles can be challenging, often requiring specific regioselective methods to favor the formation of the 2-substituted isomer over the 1-substituted counterpart. rug.nlresearchgate.net

Contemporary research on 2H-indazole derivatives has explored their potential in various therapeutic areas. For instance, studies have reported the synthesis and evaluation of 2H-indazole derivatives as:

Antimicrobial and Anti-inflammatory Agents: A series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have shown potent antiprotozoal activity, in some cases exceeding the efficacy of the standard drug metronidazole. mdpi.comresearchgate.net Selected compounds from this series also exhibited inhibitory activity against human cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net

Anticancer Agents: Research has focused on the design and synthesis of indazole derivatives with antiproliferative activity against various cancer cell lines. rsc.org

Synthetic Cannabinoids: 2H-indazole isomers of synthetic cannabinoids have been identified in illegal products, highlighting the need for their chemical characterization and toxicological evaluation. nih.gov It is often believed that these 2-alkyl-2H-indazole regioisomers are impurities formed during the synthesis of the more common 1-alkyl-1H-indazole synthetic cannabinoids. nih.gov

The table below summarizes some of the synthetic methods employed for the preparation of 2H-indazole derivatives.

Starting MaterialsCatalyst/ReagentProduct TypeReference
2-chloro- or 2-bromobenzaldehydes, primary amines, sodium azideCopper(I) oxide nanoparticles2H-indazole derivatives organic-chemistry.org
ortho-imino-nitrobenzene substratestri-n-butylphosphineSubstituted 2H-indazoles organic-chemistry.org
2-nitrobenzaldehyde (B1664092), anilinesTriethyl phosphite2-Phenyl-2H-indazoles ijsdr.org
Azoxy compounds, diazoestersRhodium(III) catalyst3-Acyl-2H-indazoles nih.govmdpi.com
Azobenzenes, aldehydesCobalt(III) or Rhenium catalystN-aryl-2H-indazoles nih.govmdpi.com

Scope and Research Focus on 2-Methyl-2H-indazole-4-carbonitrile and Related Analogs

Within the broader class of 2H-indazoles, this compound has become a specific subject of research. While detailed biological activity data for this particular compound is not extensively published in the provided search results, its chemical structure suggests potential for further investigation. The presence of the nitrile group at the 4-position offers a versatile handle for further chemical modifications, allowing for the synthesis of a variety of analogs.

Research on related analogs provides insights into the potential applications of this scaffold. For example, the synthesis of various substituted 2-methyl-2H-indazoles has been a focus, with an emphasis on developing regioselective methylation methods. researchgate.net The development of efficient synthetic routes to 2-alkyl-2H-indazoles is crucial for exploring their therapeutic potential. nih.gov

The investigation of analogs often involves exploring the impact of different substituents on the indazole ring. For instance, research on antifungal indazole analogs has been conducted with the goal of inhibiting the cytochrome bc1 complex of C. albicans. scholaris.ca Furthermore, studies on other 2-substituted indazole derivatives have revealed their potential as potent antiprotozoal and anti-inflammatory agents. mdpi.comresearchgate.net

The table below provides information on some related 2-substituted indazole analogs and their reported activities or synthetic focus.

Compound/Analog ClassResearch FocusReference
2-alkyl-2H-indazole regioisomers of synthetic cannabinoidsSynthesis, characterization, and cannabimimetic activity nih.gov
2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivativesSynthesis and evaluation as antimicrobial and anti-inflammatory agents mdpi.comresearchgate.net
Substituted 2-methyl-2H-indazolesDevelopment of regioselective synthesis methods researchgate.net
Antifungal indazole analogsSynthesis aimed at inhibiting the cytochrome bc1 complex of C. albicans scholaris.ca

The ongoing research into this compound and its analogs is indicative of the continued importance of the indazole scaffold in the quest for novel chemical entities with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylindazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-6-8-7(5-10)3-2-4-9(8)11-12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVBGVWMIAYPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Methyl 2h Indazole 4 Carbonitrile

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

The reactivity of the indazole ring is comparable to other bicyclic aromatic heterocycles, where the benzene (B151609) portion typically undergoes electrophilic substitution. In the case of 2-Methyl-2H-indazole-4-carbonitrile, the substitution pattern is influenced by the existing substituents. The N2-methyl group and the electron-withdrawing carbonitrile group at the C4 position deactivate the benzene ring towards electrophilic attack. However, substitution may still occur under specific conditions, with the position of attack being directed by the combined electronic effects of the substituents.

Nucleophilic aromatic substitution (SNAr) is also a potential transformation pathway, particularly for indazoles bearing suitable leaving groups on the benzene ring. nih.gov For instance, the displacement of a halide at a position activated by the nitro group has been demonstrated in the synthesis of various indazole derivatives. nih.gov

Reactions Involving the Carbonitrile Group

The carbonitrile group at the C4 position is a key functional handle for derivatization. It can undergo a range of transformations characteristic of nitriles.

One common reaction is hydrolysis, which can convert the nitrile into a carboxylic acid. For example, 1H-indazole-7-carbonitrile has been successfully hydrolyzed to the corresponding carboxylic acid. sci-hub.se A similar transformation would be expected for this compound.

The nitrile group can also be transformed into an amide. In a documented procedure, a C3-cyanomethylated 2H-indazole was converted to the corresponding amide in 80% yield using potassium carbonate and hydrogen peroxide. acs.org This method highlights a viable pathway for modifying the carbonitrile group of the target molecule.

Furthermore, the reduction of the nitrile group can yield a primary amine, providing another avenue for diversification. While not specifically documented for this compound, this is a standard transformation for aromatic nitriles.

The following table summarizes potential reactions of the carbonitrile group based on transformations of similar compounds.

Table 1: Potential Transformations of the Carbonitrile Group

Reaction TypeReagentsProduct Functional Group
HydrolysisAcid or BaseCarboxylic Acid
HydrationK₂CO₃, H₂O₂Amide
Reductione.g., LiAlH₄, H₂/CatalystPrimary Amine

Derivatization at Nitrogen Atoms (N1 and N2) and Regioselectivity

Since the N2 position of this compound is already occupied by a methyl group, further derivatization at the nitrogen atoms primarily involves the N1 position. Alkylation of the N1 atom leads to the formation of a quaternary indazolium salt. The rate of quaternization of 2-methyl-2H-indazole is reported to be three times faster than that of the corresponding 1-methyl-1H-indazole isomer. thieme-connect.de

The regioselectivity of N-alkylation in unsubstituted or 1H-indazoles is a well-studied area and is highly sensitive to reaction conditions and the electronic and steric nature of substituents. thieme-connect.denih.gov Generally, alkylation under basic conditions often yields a mixture of N1 and N2 products, while acidic conditions can favor N2 alkylation. researchgate.net The thermodynamically more stable product is typically the N1-alkylated indazole. researchgate.netbeilstein-journals.org

Several methods have been developed to control the regioselectivity of N-alkylation:

Base and Solvent Effects : The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for many indazole derivatives. nih.gov Conversely, Mitsunobu conditions often show a preference for the N2 isomer. beilstein-journals.orgnih.gov

Catalysis : Lewis acids like Al(OTf)₃ can catalyze N2-alkylation, while Co(NTf₂)₂ can promote the formation of N1-alkylated products. rsc.org Trifluoromethanesulfonic acid (TfOH) has been used to achieve highly selective N2-alkylation with diazo compounds. rsc.org

Protecting Groups : The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct protection selectively at the N2 position. researchgate.netacs.org

For this compound, these principles would apply to quaternization reactions at the N1 position.

Oxidative and Reductive Transformations of the Indazole Core

The indazole core can undergo both oxidative and reductive transformations, although these can sometimes lead to ring opening.

Oxidative Transformations: Ozonolysis of the indazole ring system has been reported to result in the opening of the benzene ring. thieme-connect.de The synthesis of 2-methyl-2H-indazole 1-oxide has been achieved through a thermal 1,7-electrocyclization of an azomethine ylide, which is generated from the condensation of 2-nitrobenzaldehyde (B1664092) and sarcosine. thieme-connect.de This indicates that N-oxidation of the pyrazole (B372694) ring is a possible transformation.

Reductive Transformations: Reductive ring-opening of 2-aryl-2H-indazoles can cause fragmentation of both the pyrazole and benzene rings. thieme-connect.de More controlled reductions can target specific substituents without affecting the core. For example, a nitro group on the indazole ring can be reduced to an amino group using reagents like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. sci-hub.se A similar selective reduction of the carbonitrile group on this compound to an aminomethyl group would be a synthetically useful transformation. Reductive cyclization of precursors like 2-nitrobenzonitriles is a common method for synthesizing indazole derivatives, including 3-amino-2H-indazoles and 2H-indazol-2-amines. nih.govmdpi.com

Carbon-Hydrogen (C-H) Functionalization Reactions of 2H-Indazoles

Recent advances in organic synthesis have highlighted C-H functionalization as a powerful tool for modifying heterocyclic compounds like 2H-indazoles. rsc.orgresearchgate.net This approach allows for the direct introduction of various functional groups onto the indazole scaffold, often with high regioselectivity.

The C3 position of 2H-indazoles is particularly susceptible to C-H functionalization. rsc.org This has been exploited in various transition metal-catalyzed reactions:

Palladium-catalyzed reactions : A palladium(II)-catalyzed isocyanide insertion strategy has been used for the C3-functionalization of 2H-indazoles. acs.orgresearchgate.net

Rhodium-catalyzed reactions : Rhodium(III) catalysis has enabled the C3-acylmethylation of 2H-indazoles with sulfoxonium ylides. researchgate.net

Visible-light-promoted reactions : A metal-free, visible-light-promoted C3-H cyanomethylation of 2H-indazoles has been developed. acs.org Similarly, direct C3-carbamoylation has been achieved under visible light. frontiersin.org

Remote C-H functionalization on the benzene ring of the 2H-indazole core has also been reported. A metal-free protocol using Koser's reagent allows for the simultaneous C4-sulfonyloxylation and C7-iodination of 2H-indazoles with high regioselectivity. rsc.org

The following table summarizes some C-H functionalization reactions applicable to 2H-indazoles.

Table 2: C-H Functionalization Reactions of 2H-Indazoles

PositionReaction TypeCatalyst/ReagentFunctional Group Introduced
C3Isocyanide InsertionPalladium(II)Diverse Heterocycles
C3AcylmethylationRhodium(III)Acylmethyl
C3CyanomethylationIr(ppy)₃ / Blue LEDCyanomethyl
C3CarbamoylationVisible LightCarbamoyl
C4/C7Sulfonyloxylation/IodinationKoser's ReagentSulfonyloxy and Iodo

Ring Opening and Rearrangement Reactions of Indazoles

The indazole ring system, while aromatic, can undergo ring-opening or rearrangement reactions under certain conditions. Fused 2H-indazoles have been observed to undergo ring-opening when treated with nucleophiles such as alkoxides or thiolates. nih.gov Ozonolysis is another method that leads to the cleavage of the benzene portion of the indazole ring. thieme-connect.de

Rearrangement reactions involving the indazole skeleton itself are less common than those used in its synthesis. For instance, the rearrangement of indoles to indazoles is a known synthetic route, where 1H-indole-2,3-diones (isatins) are ring-opened and then cyclized to form 1H-indazoles. thieme-connect.de

Computational Chemistry and Theoretical Studies of 2 Methyl 2h Indazole 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electron distribution, stability, and reactivity. For indazole derivatives, these calculations are particularly important for comparing the relative stabilities of different tautomers and substituted forms.

Indazoles can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org Theoretical calculations, such as those using the MP2/6-31G** method, have shown that the 1H-tautomer is generally more stable than the 2H form by approximately 3.6 kcal/mol. researchgate.net However, in 2-Methyl-2H-indazole-4-carbonitrile, the presence of the methyl group on the N2 nitrogen atom locks the molecule into the less common 2H tautomeric form. beilstein-journals.orgbeilstein-journals.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for these studies. Using functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can optimize the molecule's geometry and calculate a variety of electronic properties. epstem.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. Natural Bond Orbital (NBO) analysis can further provide insights into partial atomic charges and the nature of chemical bonds within the molecule. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 1: Calculated Electronic Properties of Indazole Derivatives This table outlines typical electronic properties calculated for indazole systems using quantum chemical methods. The values are illustrative and based on findings for structurally similar compounds.

PropertyDescriptionTypical Calculation MethodSignificance
Total Energy The total electronic energy of the optimized molecular structure.DFT (e.g., B3LYP/6-311G(d,p))Used to compare the relative stability of isomers and conformers.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.DFTIndicates the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.DFTIndicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.DFTRelates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment A measure of the overall polarity of the molecule.DFTInfluences solubility and intermolecular interactions.
NBO Charges Partial atomic charges calculated via Natural Bond Orbital analysis.NBO analysis on DFT resultsHelps predict sites for nucleophilic or electrophilic attack. nih.gov

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

DFT is a powerful tool for investigating the pathways of chemical reactions, providing detailed mechanistic insights that guide synthetic efforts. mdpi.com For indazole derivatives, DFT is particularly useful for understanding the regioselectivity of substitution reactions. beilstein-journals.orgnih.gov

The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 products. beilstein-journals.org DFT calculations can be employed to map the potential energy surface of the reaction, locating the transition state (TS) structures for each pathway and determining their corresponding activation energies (ΔG‡).

For example, in the alkylation of a related compound, 1H-indazole-3-carbonitrile, DFT calculations have been used to compare the transition states leading to the N1 and N2 methylated products. beilstein-journals.orgnih.gov These studies reveal that reaction conditions, such as the presence of a cesium carbonate base, can significantly influence the activation energies. The cesium cation can form a chelate with the N1 nitrogen and a nearby substituent, stabilizing the transition state for N2 alkylation and thus favoring the formation of the 2H-indazole product. beilstein-journals.orgnih.gov This type of analysis allows chemists to predict and control the outcome of a reaction by choosing appropriate reagents and conditions.

Table 2: Illustrative Transition State Energies for Indazole Methylation This table presents hypothetical data based on DFT studies of related indazoles to illustrate how transition state analysis can explain regioselectivity. beilstein-journals.orgnih.gov

Reaction PathwayProposed MechanismIllustrative Activation Energy (ΔΔG‡, kcal/mol)Predicted Outcome
N1-Methylation Direct SN2 attack at N10 (Reference)Favored under standard conditions
N2-Methylation (No Chelation) Direct SN2 attack at N2+1.5Minor product
N2-Methylation (with Cs+ Chelation) Cs+ cation coordinates with N1 and a C7 substituent, directing the electrophile to N2-2.6Major product with Cs2CO3

DFT calculations provide deep mechanistic insights into why a particular regioisomer is formed. For the functionalization of indazoles, the regioselectivity is often governed by a delicate balance of electronic and steric effects, as well as non-covalent interactions (NCIs). beilstein-journals.orgnih.gov

In the case of alkylating 1H-indazole precursors, DFT studies have demonstrated that while the 1H-tautomer is more stable, the distribution of products depends on the reaction mechanism. beilstein-journals.org Calculations on model systems like 1H-indazole-3-carbonitrile show that NCIs between a cation (like Cs+), the solvent, and the indazole substrate can lower the energy of one transition state over another. beilstein-journals.orgnih.gov Specifically, interactions between the cesium cation and electron-rich atoms on the indazole can position the electrophile for a selective attack on the N2 nitrogen, leading to the formation of 2-substituted products like this compound. beilstein-journals.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend theoretical analysis from static structures to dynamic systems, allowing for the study of molecular motion and intermolecular interactions, which is especially relevant for understanding biological activity. researchgate.netresearchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the core bicyclic indazole structure is rigid and planar. Therefore, conformational analysis would primarily focus on the rotation of any flexible substituents, if present. For the parent molecule itself, the analysis confirms the planarity of the indazole ring system. The primary purpose of such a study is to find the lowest energy conformer, which is the most populated and representative structure used in subsequent modeling studies like molecular docking.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net In drug discovery, MD simulations are used to investigate the stability of a ligand (like this compound) when bound to a biological target, such as a protein or enzyme. researchgate.netnih.gov

Starting with a docked pose of the ligand in the protein's active site, an MD simulation can reveal how the ligand and protein interact and adapt to each other on a nanosecond timescale. The simulation provides detailed information on the stability of the binding, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the flexibility of different parts of the protein-ligand complex. researchgate.netnih.gov Studies on similar indazole derivatives have used MD simulations to validate docking results and confirm that the inhibitor remains stable within the binding site of its target enzyme. researchgate.net

Table 3: Typical Workflow for Molecular Dynamics (MD) Simulation of a Ligand-Target Complex

StepDescriptionKey Output
1. System Preparation The ligand-protein complex from docking is placed in a simulation box with water molecules and ions to mimic physiological conditions.A fully solvated and neutralized system ready for simulation.
2. Minimization The energy of the system is minimized to remove steric clashes or unfavorable geometries.A low-energy starting structure for the simulation.
3. Equilibration The system is gradually heated and pressurized to the desired simulation temperature and pressure, allowing the solvent to relax around the complex.A stable system at the target temperature and pressure.
4. Production MD The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the system's trajectory.A trajectory file containing the coordinates and velocities of all atoms over time.
5. Analysis The trajectory is analyzed to calculate properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and intermolecular interactions.Quantitative data on binding stability, protein flexibility, and key interactions. researchgate.net

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational SAR analysis for indazole derivatives, including analogs of this compound, leverages sophisticated modeling techniques to elucidate these relationships.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For indazole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects. Although a specific QSAR model for this compound is not documented in publicly available literature, studies on analogous compounds provide valuable insights.

For instance, QSAR studies on a series of N-substituted indazole derivatives have highlighted the importance of the substituent at the N-1 or N-2 position in modulating activity. The N2-methyl group in this compound is a critical feature. In related series, the position of the nitrogen methylation (N1 vs. N2) has been shown to significantly impact biological activity, with the 2H-indazole tautomer often exhibiting distinct pharmacological profiles compared to its 1H counterpart.

Furthermore, the electronic properties of substituents on the indazole ring are crucial. The carbonitrile group at the C4 position of this compound is a strong electron-withdrawing group. In QSAR models of similar heterocyclic compounds, such electronic features have been correlated with various biological activities, including enzyme inhibition and receptor binding affinity. The development of a predictive QSAR model for a series of 4-substituted-2-methyl-2H-indazoles would likely involve descriptors such as:

Electronic Descriptors: Hammett constants (σ), dipole moment, and partial atomic charges to quantify the electron-withdrawing nature of the nitrile group.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) to model the size and shape of substituents.

A hypothetical QSAR study on a series of indazole-4-carbonitrile derivatives might yield an equation similar to:

log(1/IC₅₀) = β₀ + β₁(σ) + β₂(MR) + β₃(χ)

Where IC₅₀ is the concentration required for 50% inhibition of a biological target, and β values are the coefficients for the electronic, steric, and topological descriptors, respectively.

In the absence of a known biological target for this compound, both ligand-based and structure-based design approaches can be theoretically applied to explore its potential therapeutic applications. acs.org

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active compounds, a pharmacophore model can be developed. For the indazole scaffold, pharmacophore models often include features such as:

Aromatic ring centers.

Hydrogen bond donors and acceptors.

Hydrophobic features.

The this compound molecule could be mapped onto existing pharmacophore models for various targets to predict its potential activity. For example, pharmacophore models for kinase inhibitors frequently feature a heterocyclic scaffold like indazole.

Structure-Based Design: This method is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy. Molecular docking simulations are a cornerstone of structure-based design, predicting the preferred orientation and binding affinity of a ligand within the active site of a protein. nih.govderpharmachemica.com

For example, docking studies of indazole derivatives into the ATP-binding pocket of various kinases have been reported. nih.gov In a hypothetical docking study of this compound, the indazole ring could form key hydrogen bonds with backbone residues in the hinge region of a kinase, a common binding motif for kinase inhibitors. The 4-carbonitrile group could engage in additional interactions, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

Computational Approach Description Application to this compound
QSAR Establishes a mathematical relationship between chemical structure and biological activity.A predictive model could be built for a series of analogs to guide the synthesis of more potent compounds.
Ligand-Based Design Uses the structures of known active molecules to build a pharmacophore model.The compound could be screened against existing pharmacophore models to identify potential biological targets.
Structure-Based Design Utilizes the 3D structure of a biological target to design and optimize ligands.Molecular docking could predict the binding mode and affinity of the compound to various protein targets. nih.govderpharmachemica.com

Computational ADMET Predictions for Pharmacokinetic Property Assessment

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development. Computational models are widely used to predict these properties early in the drug discovery process, reducing the likelihood of late-stage failures.

For this compound, various in silico tools can be used to predict its ADMET profile. These predictions are based on its structural features and comparison to large datasets of known compounds.

Absorption:

Lipophilicity (logP): The predicted octanol-water partition coefficient (logP) is a key indicator of a compound's ability to cross cell membranes. For this compound, the calculated XlogP is 1.1, suggesting moderate lipophilicity and a good potential for oral absorption. uni.lu

Aqueous Solubility (logS): Adequate solubility is necessary for absorption. The nitrile group may slightly decrease aqueous solubility compared to a carboxylic acid analog.

Intestinal Absorption: Models based on topological polar surface area (TPSA) and other descriptors can predict the percentage of human intestinal absorption (%HIA).

Distribution:

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its free concentration and distribution into tissues. This can be predicted based on lipophilicity and other structural features.

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, the ability to cross the BBB is essential. Predictions are often based on molecular weight, TPSA, and the number of hydrogen bond donors and acceptors.

Metabolism:

Cytochrome P450 (CYP) Inhibition/Metabolism: Indazoles can be metabolized by CYP enzymes. Computational models can predict which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether it is likely to be an inhibitor of these enzymes. The methyl group on the indazole nitrogen may be a site of metabolism.

Excretion:

The route and rate of excretion are complex to predict but are related to the compound's metabolism and physicochemical properties.

Toxicity:

hERG Inhibition: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity. In silico models can predict the likelihood of hERG inhibition.

Ames Mutagenicity: Models can predict the potential for a compound to be mutagenic.

Hepatotoxicity: The potential for drug-induced liver injury can be assessed using various computational models.

A summary of hypothetical ADMET predictions for this compound is presented in the table below.

ADMET Property Predicted Outcome for this compound Rationale/Key Structural Feature
Absorption GoodModerate lipophilicity (XlogP = 1.1) uni.lu
Distribution ModerateLikely to exhibit some plasma protein binding.
Metabolism Potential for CYP-mediated metabolismIndazole ring and N-methyl group are potential metabolic sites.
Excretion Likely renal and/or biliaryDependent on metabolism.
Toxicity Low to ModerateRequires specific modeling for hERG, mutagenicity, etc.

Advanced Analytical Techniques for Characterization in Research of 2 Methyl 2h Indazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Methyl-2H-indazole-4-carbonitrile, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment. nih.govmdpi.com

1H NMR and 13C NMR Applications

One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For indazole derivatives, the chemical shifts of the aromatic protons are particularly diagnostic. In the case of 2-substituted indazoles, the proton at position 3 (H-3) typically appears as a singlet at a distinct chemical shift. nih.gov The protons on the benzene (B151609) ring (H-5, H-6, and H-7) exhibit characteristic splitting patterns (doublets, triplets) depending on their coupling with adjacent protons. nih.govrug.nl The methyl group protons at the N-2 position would appear as a sharp singlet, typically in the upfield region of the spectrum. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their electronic environment. The carbon atom of the nitrile group (-C≡N) has a characteristic chemical shift in the downfield region. The carbon atoms of the indazole ring system, including the quaternary carbons, each resonate at specific chemical shifts that are sensitive to the substitution pattern. nih.govnih.gov The methyl carbon attached to the nitrogen atom also has a distinct chemical shift. The unequivocal assignment of each carbon signal is often aided by 2D NMR techniques. nih.gov

Proton (¹H) Predicted Chemical Shift (ppm) Carbon (¹³C) Predicted Chemical Shift (ppm)
CH₃~4.1CH₃~35-45
H-3~8.0C3~120-130
H-5~7.2-7.8C4 (C-CN)~105-115
H-6~7.0-7.6C5~120-130
H-7~7.5-8.1C6~125-135
C7~115-125
C7a~145-155
C3a~120-130
CN~115-120

Note: The predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

2D NMR Techniques for Connectivity Assignments

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning the complex spectral data of molecules like this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between atoms.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the benzene ring of the indazole core.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC: This powerful technique shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons (like C4, C7a, and the nitrile carbon) by observing their long-range couplings to nearby protons. For instance, the methyl protons would show an HMBC correlation to the C3 carbon, confirming the N-methylation at the 2-position.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

For the precise characterization of this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula of the molecule. rsc.org For this compound (C₉H₇N₃), the expected monoisotopic mass is 157.063997. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. uni.lu The fragmentation pattern observed in the mass spectrum can also provide structural information, showing the loss of specific fragments like the methyl or nitrile group, further corroborating the proposed structure.

Adduct m/z (Predicted)
[M+H]⁺158.0713
[M+Na]⁺180.0532
[M+K]⁺196.0272

Note: The predicted m/z values are for the most abundant isotopes and may vary slightly depending on the instrument and calibration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of key functional groups:

C≡N Stretch: A sharp and intense absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the nitrile group. mdpi.com

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretch (Aromatic Ring): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indazole ring system will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring can provide information about the substitution pattern.

The presence and position of these characteristic bands in the IR spectrum provide strong evidence for the proposed structure of this compound. rug.nl

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms.

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Unambiguous Confirmation of Connectivity: It would definitively confirm the bonding arrangement, including the position of the methyl group on the N-2 nitrogen and the nitrile group at the C-4 position of the indazole ring.

Precise Bond Lengths and Angles: X-ray crystallography provides highly accurate measurements of all bond lengths and angles within the molecule, offering insights into bond orders and steric interactions. nih.gov

Molecular Conformation and Packing: The analysis reveals the preferred conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. This can include information about intermolecular interactions such as hydrogen bonding or π-π stacking. researchgate.net

Co-crystal Analysis: X-ray crystallography is also instrumental in the analysis of co-crystals, where this compound is crystallized with another molecule. This can be used to study intermolecular interactions and design novel solid forms with tailored properties.

The determination of the crystal structure of a related compound, 2-(p-tolyl)-2H-indazole, revealed an almost perfectly planar indazole ring. nih.gov Similar planarity would be expected for the indazole core of this compound.

Exploration of Biological Activity and Mechanistic Research in Vitro Studies and Target Interactions

Indazole Derivatives as Enzyme Inhibitors

Indazole-containing compounds have been identified as potent inhibitors of several key enzyme families, playing a crucial role in the development of targeted therapies. nih.govresearchgate.net Their structural versatility allows for fine-tuning of interactions with enzyme active sites, leading to enhanced potency and selectivity.

Kinase Inhibition Studies (e.g., EGFR, VEGFR-2, TTK, Pim, MAPK1)

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Indazole derivatives have emerged as a significant class of kinase inhibitors. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Several indazole derivatives have shown potent inhibitory activity against VEGFR-2. For instance, a series of 1H-indazole derivatives were found to have significant VEGFR-2 kinase inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com Specifically, compounds with certain substitution patterns demonstrated potent inhibition, with IC50 values as low as 5.4, 5.6, and 7 nM, surpassing the activity of the reference drug sorafenib. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is another crucial receptor tyrosine kinase involved in cell proliferation and survival. researchgate.net Mutations in EGFR are associated with various cancers. An indazole derivative, compound 33, was reported as an inhibitor of EGFR tyrosine kinase. austinpublishinggroup.com More complex indazole derivatives have been developed to target mutant forms of EGFR, such as the T790M resistance mutation. researchgate.net

TTK and Pim Kinases: Indazole derivatives have also been investigated as inhibitors of other kinases like TTK and pan-Pim kinase. researchgate.netresearchgate.net The introduction of a methyl group at the C3-position of an azaindazole ring, a related heterocyclic system, was shown to significantly increase the potency against Pim kinase. researchgate.net

Compound/Derivative ClassTarget KinaseInhibition Data (IC50)
1H-Indazole Derivatives (e.g., 138-141)VEGFR-22.15 µM - 5.73 µM mdpi.com
Quinazoline-Indazole Hybrids (e.g., 12b, 12c, 12e)VEGFR-25.4 nM, 5.6 nM, 7.0 nM nih.gov
Indazole Derivative (Compound 33)EGFR Tyrosine KinaseActivity Reported austinpublishinggroup.com
Azaindazole Derivative (Compound 56a)pan-Pim KinasePotency increased 6-fold with C3-methylation researchgate.net

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govnih.gov

A series of indazole-3-carboxamide hybrids bearing sulfocoumarin, coumarin, or 4-sulfamoylphenyl moieties were evaluated as inhibitors against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. mdpi.com Several of these compounds were potent inhibitors of the tumor-associated isoform hCA IX, with inhibition constants (Ki) in the low nanomolar range (1.8 nM to 2.3 nM). mdpi.com Additionally, studies on bicyclic tetrahydroindazoles with a secondary sulfonamide group have been conducted to explore their inhibitory activity against hCA I, II, IV, and IX, aiming to develop isotype-selective inhibitors. nih.gov

Compound/Derivative ClassTarget IsoformInhibition Data (Ki)
Indazole-3-carboxamide hybrid (142a)hCA IX1.8 nM mdpi.com
Indazole-3-carboxamide hybrid (142b)hCA IX2.3 nM mdpi.com
Indazole-3-carboxamide hybrid (142c)hCA IX2.0 nM mdpi.com

Enhancer of Zeste Homologue (EZH2/1) Inhibition

Enhancer of zeste homolog 2 (EZH2) and 1 (EZH1) are catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which methylates histone H3 on lysine (B10760008) 27 (H3K27). nih.gov Overactivity of this complex is linked to various cancers, making EZH2 and EZH1 attractive therapeutic targets. nih.gov

The indazole ring is a key feature in several potent EZH2 and EZH1 inhibitors. nih.gov For example, UNC1999, which contains an indazole group, was the first reported orally bioavailable dual inhibitor of EZH2 and EZH1. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of the indazole ring for potent inhibition. mdpi.com Modifications at the N-1 position of the indazole ring were found to have a more significant impact on EZH1 potency compared to EZH2 potency. mdpi.com Other indazole-containing inhibitors, such as GSK126 and EPZ005687, have also demonstrated high potency and selectivity for EZH2 over EZH1. acs.orgacs.org

CompoundTarget(s)Inhibition Data (Ki / IC50)Selectivity
UNC1999EZH2 / EZH1Ki = 4.6 ± 0.8 nM (EZH2) nih.gov~10-fold for EZH2 over EZH1 nih.gov
GSK126EZH2Ki = 0.5–3 nM acs.org>150-fold for EZH2 over EZH1 acs.org
EPZ005687EZH2IC50 = 24 nM acs.org>50-fold for EZH2 over EZH1 acs.org
EI1EZH2Ki = 13 ± 3 nM nih.gov~90-fold for EZH2 over EZH1 nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan. nih.govmdpi.com Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing kynurenine (B1673888) metabolites that inhibit T-cell function. mdpi.comgoogle.com Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy. mdpi.com

The 1H-indazole scaffold has been identified as a novel and key pharmacophore for potent IDO1 inhibitory activity. nih.gov SAR studies have shown that substituents at the C4 and C6 positions of the 1H-indazole ring are crucial for IDO1 inhibition. nih.gov For instance, one 4,6-disubstituted 1H-indazole derivative (compound 120) exhibited an IC50 value of 5.3 µM. nih.gov Furthermore, a series of 3-substituted 1H-indazoles were found to have potent IDO1 inhibitory activity, with IC50 values as low as 720 nM and 770 nM for compounds 121 and 122, respectively. nih.govmdpi.com

Compound/Derivative ClassInhibition Data (IC50)
4,6-Disubstituted 1H-Indazole (Compound 120)5.3 µM nih.gov
3-Substituted 1H-Indazole (Compound 121)720 nM nih.govmdpi.com
3-Substituted 1H-Indazole (Compound 122)770 nM nih.govmdpi.com

Neuronal Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for producing nitric oxide, a key signaling molecule. The neuronal isoform (nNOS) is involved in neurotransmission. nih.gov Overproduction of nitric oxide by nNOS has been implicated in neurodegenerative diseases, making selective nNOS inhibitors valuable research tools and potential therapeutic agents. nih.govnih.gov

Substituted indazoles are well-known inhibitors of nNOS. austinpublishinggroup.com Notably, substitutions at the C4 and C7 positions of the indazole ring have been shown to be important for inhibitory activity. nih.govnih.gov For example, 4-nitroindazole and 4-bromo-1H-indazole are potent inhibitors of nNOS, with potencies comparable to the reference compound 7-nitroindazole (B13768). nih.gov A study specifically investigating the binding mode of 4- and 7-substituted indazoles highlighted the importance of a hydrogen bond acceptor group at these positions and evaluated 4-cyanoindazole as part of this research. nih.gov The N2 nitrogen of the indazole ring, rather than the N1-H, is suggested to be crucial for binding to the enzyme's active site. nih.gov

CompoundTargetActivity
4-NitroindazolenNOSPotent Inhibitor nih.gov
4-Bromo-1H-indazolenNOSPotent Inhibitor, nearly as potent as 7-nitroindazole nih.gov
4-CyanoindazolenNOSEvaluated as a potent nNOS inhibitor nih.gov
7-NitroindazolenNOSReference Inhibitor nih.gov

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial for intracellular signal transduction. jst.go.jpresearchgate.net PDE10A is highly expressed in the medium spiny neurons of the striatum, and its inhibition is being explored for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease. jst.go.jp

Pyrimido[1,2-b]indazoles, a class of compounds containing a fused indazole ring system, have been identified as potent PDE10A inhibitors. mdpi.commdpi.com Through fragment-based discovery and subsequent optimization, a pyrimidoindazole derivative (compound 13) was developed that exhibited potent PDE10A inhibitory activity, high metabolic stability, and no significant inhibition of cytochrome P450 enzymes. jst.go.jp The optimization involved exploring various substituents on the pyrimidoindazole core, with a hydroxyl group at the 4-position proving to be the most potent for PDE10A inhibition. jst.go.jp

Compound/Derivative ClassInhibition Data (IC50)
Pyrimido[1,2-b]indazole Derivative (Compound 13)Potent Inhibitor (specific IC50 not provided in abstract) jst.go.jp
4-Chloro-pyrimido[1,2-b]indazole (Compound 17)221 nM jst.go.jp
4-Cyano-pyrimido[1,2-b]indazole (Compound 18)606 nM jst.go.jp

Antimicrobial Research (in vitro)

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity in various in vitro studies, showing potential as both antibacterial and antifungal agents. mdpi.comnih.gov

The antibacterial potential of the 2H-indazole scaffold has been evaluated against several pathogenic bacterial strains. In one study, a series of 2,3-diphenyl-2H-indazole derivatives were tested for their inhibitory activity. mdpi.comnih.gov While the specific compound 2-Methyl-2H-indazole-4-carbonitrile was not included in these public studies, the results for related structures indicate the scaffold's potential. For instance, certain derivatives were tested against enterohemorrhagic Escherichia coli (EHEC) and Salmonella enterica serovar Typhi, although they did not show significant activity at the concentrations tested (MIC >256 µg/mL). mdpi.com The general antibacterial activity of monomeric alkaloids, a broad class that can include heterocyclic structures, has been noted against various bacteria. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected 2,3-Diphenyl-2H-indazole Derivatives This table presents data for compounds structurally related to the article's subject to illustrate the activity of the indazole scaffold. Data derived from a study by Quiroga-Vargas et al. mdpi.com

CompoundTest OrganismMIC (µg/mL)
2,3-Bis(4-methoxyphenyl)-2H-indazoleEscherichia coli (EHEC)>256
2,3-Bis(4-methoxyphenyl)-2H-indazoleSalmonella enterica serovar Typhi>256
Methyl 4-(3-(4-methoxyphenyl)-2H-indazol-2-yl)benzoateEscherichia coli (EHEC)>256
Methyl 4-(3-(4-methoxyphenyl)-2H-indazol-2-yl)benzoateSalmonella enterica serovar Typhi>256
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2H-indazoleEscherichia coli (EHEC)>256
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2H-indazoleSalmonella enterica serovar Typhi>256
4-(3-(4-Methoxyphenyl)-2H-indazol-2-yl)benzoic acidEscherichia coli (EHEC)>256
4-(3-(4-Methoxyphenyl)-2H-indazol-2-yl)benzoic acidSalmonella enterica serovar Typhi>256

The indazole nucleus is a key component in several compounds investigated for antifungal properties, particularly against opportunistic pathogens like Candida albicans. scholaris.ca The increasing resistance of C. albicans to existing clinical drugs necessitates the development of new antifungal agents. scholaris.ca

Research has been directed toward indazole analogs designed to inhibit the cytochrome bc1 complex of C. albicans. scholaris.ca In other studies, various 2,3-diphenyl-2H-indazole derivatives have been synthesized and evaluated for their in vitro growth inhibition against Candida albicans and Candida glabrata. nih.govnih.gov These studies have identified derivatives with promising activity, demonstrating that substitutions on the indazole core are key to their antifungal potency. For example, a derivative featuring a 4-chlorophenyl group at the 2-position and a 4-methoxyphenyl (B3050149) group at the 3-position showed notable activity against both tested Candida species. nih.gov

Table 2: In Vitro Antifungal Activity of Selected 2,3-Diphenyl-2H-indazole Derivatives This table presents data for compounds structurally related to the article's subject to illustrate the activity of the indazole scaffold. Data derived from a study by Quiroga-Vargas et al. nih.gov

CompoundTest OrganismMIC (µg/mL)
2,3-Bis(4-methoxyphenyl)-2H-indazoleCandida albicans>256
2,3-Bis(4-methoxyphenyl)-2H-indazoleCandida glabrata>256
Methyl 4-(3-(4-methoxyphenyl)-2H-indazol-2-yl)benzoateCandida albicans128
Methyl 4-(3-(4-methoxyphenyl)-2H-indazol-2-yl)benzoateCandida glabrata128
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2H-indazoleCandida albicans64
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2H-indazoleCandida glabrata64

Antiprotozoal Activity Studies

Derivatives of 2H-indazole have demonstrated notable in vitro activity against several protozoan parasites. nih.govcbijournal.com Studies have evaluated the efficacy of these compounds against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govresearchgate.netcbijournal.com

In one study, a series of 2-phenyl-2H-indazole derivatives were synthesized and tested for their antiprotozoal activity. nih.gov The results, expressed as IC50 values, indicated that some of these compounds were more potent than the reference drug, metronidazole. For example, compounds with a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group at the 2-position of the indazole ring were among the most active. nih.gov Another study focused on tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl) piperidine-1-carboxylate derivatives and found them to be potent antiprotozoal agents. cbijournal.com While these findings underscore the potential of the 2H-indazole scaffold, specific antiprotozoal data for this compound is not explicitly available in the provided results.

Anticancer Research (in vitro mechanistic studies)

The indazole scaffold is a well-established pharmacophore in anticancer drug discovery, with several indazole-based drugs already in clinical use. researchgate.net In vitro mechanistic studies have explored the anticancer potential of various indazole derivatives, revealing their ability to target key cellular processes involved in cancer progression. researchgate.netaun.edu.eg

Indazole derivatives have been shown to inhibit various protein kinases that are crucial for tumor growth and angiogenesis. The antiproliferative activity of these compounds has been evaluated against numerous human cancer cell lines. aun.edu.egekb.eg Mechanistic studies suggest that their anticancer effects are often mediated through the inhibition of signaling pathways such as those involving EGFR and VEGFR. aun.edu.egtandfonline.com

Anti-proliferative Effects in Cell Lines

The anti-proliferative activity of indazole derivatives has been demonstrated across a range of human cancer cell lines. While specific data for this compound is not provided, related compounds have shown significant effects. For instance, a series of novel indazole derivatives were tested against four human cancer cell lines, with some compounds exhibiting GI50 values as low as 0.77 µM. aun.edu.eg Another study on 3-(pyrrolopyridin-2-yl)indazole derivatives found potent inhibitory activity against the HL60 and HCT116 cell lines, with IC50 values of 8.3 nM and 1.3 nM, respectively, for the most active compound. mdpi.com

Anti-proliferative Activity of Selected Indazole Derivatives

CompoundCell LineActivity (IC50/GI50)Reference
Indazole Derivative 6f4 Human Cancer Cell Lines (unspecified)GI50 = 0.77 µM aun.edu.eg
3-(pyrrolopyridin-2-yl)indazole derivative 93HL60IC50 = 8.3 nM mdpi.com
3-(pyrrolopyridin-2-yl)indazole derivative 93HCT116IC50 = 1.3 nM mdpi.com
5-ethylsulfonyl-indazole-3-carbohydrazide 7kMCF-7GI50 = 25 nM tandfonline.com

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.netgoogle.com Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key players in this process, making them important targets for anticancer therapies. google.comnih.gov Several indazole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of VEGF signaling. mdpi.comnih.gov By blocking VEGFR-2, these compounds can disrupt the signaling cascades that lead to tumor angiogenesis. nih.gov For example, a novel series of 1H-indazole derivatives exhibited significant VEGFR-2 kinase inhibitory activity. mdpi.com The inhibition of angiogenesis by indazole compounds represents a promising mechanism for their anticancer effects. google.com

Structure-Activity Relationship (SAR) Studies on Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For indazole derivatives, SAR studies have provided valuable insights into the structural features required for their biological activity. researchgate.netmdpi.comacs.org

Influence of Substituent Effects on Binding Affinity and Selectivity

The nature and position of substituents on the indazole ring and its appended groups significantly influence the binding affinity and selectivity of these compounds for their biological targets. acs.orgnih.gov For instance, in a series of indazole arylsulfonamides acting as CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were more potent. acs.org Small groups were generally preferred at the C5, C6, or C7 positions, with C6 analogues being the most favorable. acs.org

In another study on indazole-5-carboxamides as MAO-B inhibitors, the introduction of electron-withdrawing groups like chlorine and fluorine at the meta- and para-positions of a phenyl ring dramatically increased potency and selectivity for MAO-B. optibrium.com Furthermore, methylation at the N1 position of the indazole core generally led to more potent and selective MAO-B inhibitors compared to N2-methylation or unsubstituted analogues. optibrium.com These examples highlight the critical role of substituent effects in fine-tuning the pharmacological profile of indazole-based compounds.

Identification of Pharmacophoric Features for Target Interaction

The indazole nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its ability to act as a bioisostere of indole (B1671886) and to participate in various non-covalent interactions within protein binding sites. nih.govbiotech-asia.orgresearchgate.net Its bicyclic aromatic structure provides a rigid scaffold that can be appropriately decorated with functional groups to achieve specific target engagement. nih.govbiotech-asia.org In many instances, the indazole ring system is involved in hydrophobic and π-π stacking interactions with aromatic residues of the target protein. ljmu.ac.uk

A critical aspect of the pharmacophore of indazole derivatives is the role of the nitrogen atoms. Studies on 4- and 7-substituted indazoles as inhibitors of neuronal nitric oxide synthase (nNOS) have underscored the importance of the nitrogen atom at position 2 for biological activity. nih.gov This finding suggests that the N2 nitrogen can act as a key interaction point, potentially as a hydrogen bond acceptor. The methylation of this nitrogen in this compound would preclude its role as a hydrogen bond donor but could still allow it to participate in other forms of molecular recognition, or it may serve to orient other functional groups optimally for binding. The N-alkylation of indazoles is a common strategy in drug design and can significantly influence the compound's selectivity and potency. researchgate.net

Based on the analysis of related compounds, a putative pharmacophore model for this compound can be proposed. This model would include a central hydrophobic core provided by the indazole ring, a potential interaction site involving the N2 nitrogen, and a key hydrogen bond acceptor feature from the 4-carbonitrile group. The N2-methyl group, while removing a potential hydrogen bond donor site, likely plays a role in fine-tuning the compound's steric and electronic profile to enhance its interaction with a specific target.

The following interactive table summarizes the key pharmacophoric features of this compound and their potential interactions with a biological target, as extrapolated from studies on analogous compounds.

Table 1: Pharmacophoric Features of this compound and Their Potential Target Interactions

Pharmacophoric FeaturePotential Interaction TypeInteracting Residues (Examples from Analogous Systems)
Indazole Ring Hydrophobic Interactions, π-π StackingAromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan)
N2-Methyl Group Steric and Electronic InfluenceMay orient the molecule within the binding pocket for optimal interaction.
4-Carbonitrile Group Hydrogen Bond Acceptor, Polar InteractionsResidues capable of donating a hydrogen bond (e.g., Serine, Threonine, Asparagine, Glutamine)
N2-Nitrogen Potential Hydrogen Bond AcceptorResidues capable of donating a hydrogen bond. nih.gov

This deconstruction of the molecule into its key pharmacophoric components provides a framework for understanding its potential biological activity and for the rational design of new, more potent, and selective analogs. The interplay between the hydrophobic indazole core, the strategically placed N2-methyl group, and the hydrogen-bonding capacity of the 4-carbonitrile group are all likely to be critical for the compound's engagement with its biological target.

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes to 2-Methyl-2H-indazole-4-carbonitrile and Analogs

The synthesis of indazole derivatives is a mature field, yet the quest for more efficient, regioselective, and scalable methods continues. nih.govresearchgate.netorganic-chemistry.org The alkylation of the indazole ring is a critical step, as it often yields a mixture of N-1 and N-2 isomers. thieme-connect.debeilstein-journals.org The N-2 isomer, characteristic of the title compound, is kinetically favored, while the N-1 isomer is the thermodynamically more stable product. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Future synthetic strategies will likely focus on overcoming the challenge of regioselectivity. Current research highlights several promising avenues:

Regioselective Methylation: A notable method for the selective synthesis of 2-methyl-2H-indazoles employs methyl 2,2,2-trichloroacetimidate under acidic conditions, which can direct methylation to the N-2 position. researchgate.net Further refinement of this and similar catalyst-driven approaches could improve yields and substrate scope.

Mitsunobu Conditions: The use of Mitsunobu reaction conditions, reacting the indazole with an alcohol in the presence of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP), has been shown to produce N-2 substituted indazoles in excellent yields and with high regiocontrol. beilstein-journals.org Exploring a wider range of alcohols and optimizing these conditions for the 4-carbonitrile scaffold is a key future direction.

Transition-Metal Catalysis: Methods involving rhodium(III)-promoted C-H activation and copper- or palladium-catalyzed cyclizations have been developed for synthesizing the 2H-indazole core. nih.govmdpi.com Adapting these advanced catalytic systems specifically for the synthesis of this compound could offer novel and efficient pathways. For instance, a copper-catalyzed cascade reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives is a known route to 3-aminoindazoles, which could potentially be adapted. organic-chemistry.org

Flow Chemistry and Process Optimization: Improving upon existing methods, such as intramolecular cyclization of phenylhydrazines, to shorten reaction times and simplify purification is crucial for industrial applications. researchgate.net The adoption of flow chemistry could enable better control over reaction parameters, leading to higher yields and purity.

A comparative table of synthetic methods for 2H-indazoles is presented below.

Synthetic Method Key Reagents/Catalysts Primary Advantage Reference(s)
Organophosphorus-Mediated Cyclizationo-nitrobenzaldimines, hydrosilaneGood functional group compatibility nih.govmdpi.com
Regioselective N-2 MethylationMethyl 2,2,2-trichloroacetimidate, CF₃SO₃HHigh regioselectivity for N-2 position researchgate.net
Mitsunobu ReactionAlcohols, DEAD, TPPExcellent yields and high N-2 regiocontrol beilstein-journals.org
Rh(III)-Catalyzed C-H ActivationAzobenzenes, aldehydesHigh tolerance for various functional groups nih.govmdpi.com
Iodine-Mediated Cyclizationortho-alkylazobenzenes, I₂Efficient C-H functionalization nih.gov

Advanced Computational Approaches for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties before their synthesis. longdom.org For this compound and its analogs, computational approaches can accelerate the discovery of new functionalities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of indazole derivatives with their biological activities. nih.gov By building predictive models based on existing data, researchers can design new analogs of this compound with potentially enhanced potency against specific targets.

Molecular Docking and Dynamics: These techniques are used to simulate the interaction between a ligand and its biological target, such as an enzyme or receptor. nih.govbohrium.com For instance, docking studies can predict the binding affinity and orientation of novel indazole analogs within the active site of a protein, helping to identify promising candidates. mdpi.com Subsequent molecular dynamics (MD) simulations can then assess the stability of these predicted ligand-protein complexes over time. mdpi.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. bohrium.com These computational tools can flag potential liabilities in designed analogs of this compound, allowing for structural modifications to improve their drug-like characteristics before committing to synthesis. mdpi.com

Density Functional Theory (DFT): DFT calculations are valuable for understanding the electronic structure and reactivity of molecules. nih.gov This can provide insights into reaction mechanisms for synthesis and help explain the interactions observed in biological systems by calculating properties like HOMO-LUMO energy gaps and partial charges. beilstein-journals.orgnih.gov

Exploration of New Biological Targets and Mechanistic Pathways (in vitro)

The indazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govmdpi.com While this compound itself may not have a fully elucidated biological profile, its structural class has shown promise in numerous in vitro studies, suggesting fertile ground for future exploration.

Enzyme Inhibition: Indazole derivatives have demonstrated inhibitory activity against various enzymes. Future research could screen this compound and its analogs against enzyme families implicated in disease, such as:

Kinases: Various indazole derivatives are known to inhibit protein kinases like FGFR, Aurora kinases, and VEGFR, which are critical targets in oncology. nih.govnih.gov

Histone Deacetylases (HDACs): Abnormal HDAC function is linked to cancer, and indazole-based compounds have been investigated as potential HDAC inhibitors. nih.gov

Metabolic Enzymes: Analogs have shown inhibitory effects on α-amylase and α-glucosidase, suggesting potential applications in metabolic disorders. bohrium.comnih.gov

Anticancer Activity: Beyond kinase inhibition, indazoles have exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A549 (lung). mdpi.comjapsonline.com Future studies should investigate the activity of this compound and its derivatives against a broad panel of cancer cells and elucidate their mechanisms of action, such as the induction of apoptosis via caspase activation. mdpi.com

Antimicrobial and Antiprotozoal Potential: The indazole core is present in compounds active against pathogens like Candida albicans, Giardia intestinalis, and Entamoeba histolytica. mdpi.comresearchgate.netnih.gov Screening against a diverse range of microbial and parasitic species could uncover new antimicrobial leads.

The table below summarizes the in vitro activities observed for various indazole derivatives, highlighting potential areas of investigation for this compound.

Biological Target/Activity Example Cell Line / Organism Mechanism of Action (if known) Reference(s)
AnticancerMCF-7, A549, Caco2Kinase Inhibition, Caspase-3/7 Activation mdpi.comnih.gov
AntiprotozoalG. intestinalis, E. histolyticaNot specified mdpi.comnih.gov
AnticandidalC. albicans, C. glabrataNot specified nih.gov
HDAC InhibitionBreast Cancer CellsEnzyme Inhibition nih.gov
α-Glucosidase InhibitionN/A (Enzyme Assay)Enzyme Inhibition bohrium.comnih.gov
Thymidine (B127349) Phosphorylase InhibitionN/A (Enzyme Assay)Enzyme Inhibition bohrium.comnih.gov

Integration of this compound into Hybrid Molecular Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to develop compounds with novel or enhanced activities. doi.org Integrating the this compound scaffold into hybrid structures could lead to synergistic effects or multi-target agents.

Design of Novel Hybrids: The this compound moiety can be chemically linked to other heterocyclic systems known for their biological relevance, such as thiadiazoles, pyrimidines, or pyrones. bohrium.commdpi.comdoi.org For example, indazole-thiadiazole hybrids have been synthesized and evaluated as dual inhibitors of thymidine phosphorylase and α-glucosidase. bohrium.comnih.gov

Synergistic Therapeutic Effects: By targeting multiple pathways simultaneously, hybrid molecules can potentially overcome drug resistance mechanisms. doi.org A hybrid incorporating the indazole scaffold might, for instance, combine a kinase inhibitory function with an anti-inflammatory action.

Exploration of New Activities: The combination of distinct molecular motifs can result in emergent biological activities not seen with the individual components. Synthesizing and screening a library of hybrid molecules based on this compound against diverse biological targets is a promising strategy for discovering innovative therapeutic agents. doi.org

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-2H-indazole-4-carbonitrile, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted indazole precursors. For example, coupling malononitrile with halogenated intermediates under reflux conditions (e.g., ethanol or DMF as solvents) is a common approach . Key parameters include:
  • Temperature : Prolonged reflux (6–12 hours) improves cyclization efficiency.
  • Catalyst : Use of Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for cross-coupling reactions .
  • Purification : Recrystallization from ethanol or ethyl acetate enhances purity (>98% by HPLC) .
    Characterization via IR spectroscopy (C≡N stretch ~2200 cm⁻¹) and ¹H NMR (methyl group resonance at δ 2.5–3.0 ppm) is essential to confirm structure .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies nitrile (C≡N) and aromatic C-H stretches (3020–3100 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves methyl group signals (¹H: δ ~2.7 ppm; ¹³C: δ ~35 ppm) and aromatic carbons adjacent to nitrile groups (δ ~115 ppm) .
  • HPLC-MS : Validates molecular weight (MW 173.19 g/mol) and purity (>98%) using reverse-phase C18 columns and ESI+ ionization .
  • X-ray Crystallography : For advanced structural confirmation, analyze dihedral angles between indazole and nitrile groups, as seen in related indazole derivatives (e.g., angles ~64°–70° in similar structures) .

Q. What are the primary research applications of this compound in biological sciences?

  • Methodological Answer : While direct evidence is limited, structurally analogous nitriles (e.g., chromene-carbonitriles) are used as fluorescent probes for cell imaging due to their photostability and nucleolus-targeting properties . Suggested applications include:
  • Fluorescent Tagging : Modify the methyl group to introduce fluorophores (e.g., dansyl chloride) for live-cell tracking .
  • Enzyme Inhibition : Screen for kinase or protease inhibition via nitrile-mediated binding to catalytic sites.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify common impurities (e.g., decyanated intermediates or dimerization products) .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to reduce side reactions, as demonstrated in tetrazole-carbonitrile syntheses .
  • Catalytic Tuning : Employ Pd(OAc)₂ with chelating ligands (e.g., XPhos) to enhance regioselectivity in cross-coupling steps .

Q. What computational methods can complement experimental data for resolving contradictions in structural or reactivity studies?

  • Methodological Answer :
  • DFT Calculations : Predict molecular geometry (bond angles, torsion strains) and compare with X-ray data . For example, compute the energy barrier for methyl group rotation to explain conformational stability.
  • MD Simulations : Model solvation effects in biological systems to rationalize discrepancies in solubility or binding affinity reported across studies .
  • QSPR Models : Correlate nitrile electronic properties (Hammett σ constants) with reactivity trends in nucleophilic substitution reactions .

Q. How can researchers address inconsistencies in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4 buffer, 37°C) .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with activity .
  • Target Specificity : Perform knock-out/knock-in studies in cell lines to confirm mechanism of action versus off-target effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.